![molecular formula C8H15N B14051280 7-Methyl-1-azabicyclo[3.2.1]octane CAS No. 101251-88-1](/img/structure/B14051280.png)
7-Methyl-1-azabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-1-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. Compounds with this core structure have gained significant interest due to their synthetic and pharmacological potential .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-azabicyclo[3.2.1]octane typically involves the cyclization of suitable precursors. One common method is the intramolecular cyclization of N-alkylated amino alcohols. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to optimize yield and purity. These methods can include the use of palladium-catalyzed reactions and photochemical transformations to achieve the desired bicyclic structure .
Analyse Chemischer Reaktionen
Types of Reactions
7-Methyl-1-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
7-Methyl-1-azabicyclo[3.2.1]octane has several scientific research applications, including:
Chemistry: Used as a key synthetic intermediate in the total synthesis of complex molecules.
Biology: Studied for its potential bioactive properties and interactions with biological systems.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 7-Methyl-1-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure can act as a nucleophile, participating in various biochemical reactions. This compound can interact with enzymes and receptors, potentially modulating their activity and leading to various pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[3.2.1]octane: Similar structure but lacks the methyl group at the 7-position.
8-Azabicyclo[3.2.1]octane: Another related compound with a different substitution pattern.
7-Oxa-1-azabicyclo[3.2.1]octane: Contains an oxygen atom in place of one of the carbon atoms in the bicyclic structure.
Uniqueness
7-Methyl-1-azabicyclo[3.2.1]octane is unique due to the presence of the methyl group at the 7-position, which can influence its chemical reactivity and pharmacological properties. This substitution can affect the compound’s ability to interact with biological targets, potentially leading to different therapeutic applications .
Eigenschaften
CAS-Nummer |
101251-88-1 |
|---|---|
Molekularformel |
C8H15N |
Molekulargewicht |
125.21 g/mol |
IUPAC-Name |
7-methyl-1-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H15N/c1-7-5-8-3-2-4-9(7)6-8/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
MNYJFDOOJNJTCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2CCCN1C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


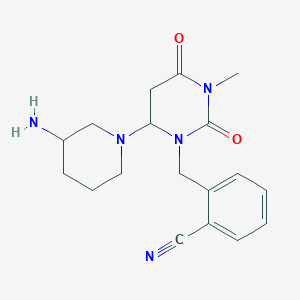
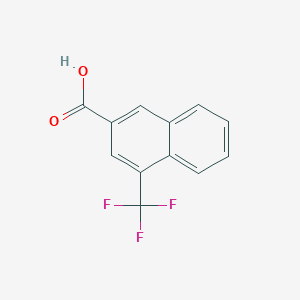
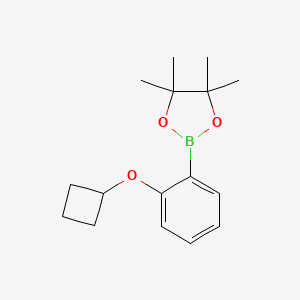
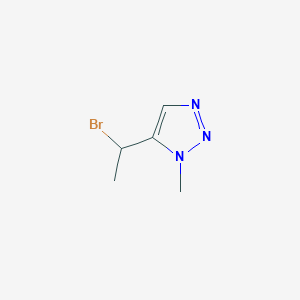
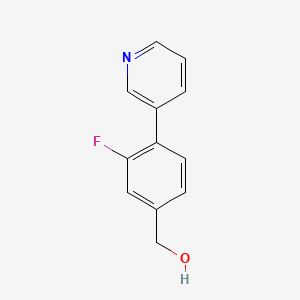
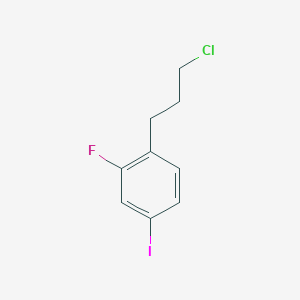
![N-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14051237.png)
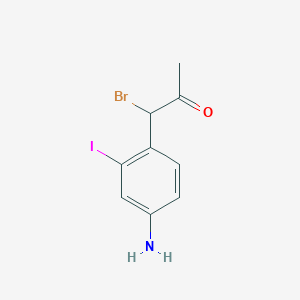
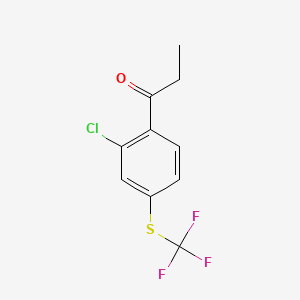
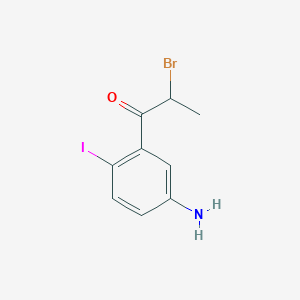

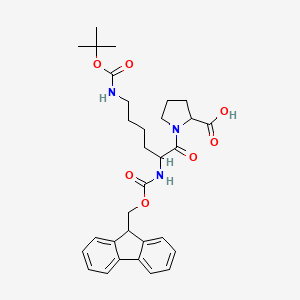
![(2-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid hydrochloride](/img/structure/B14051267.png)

